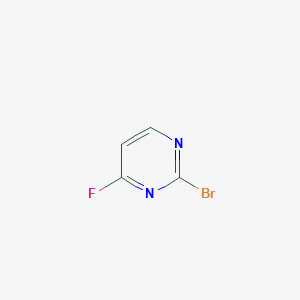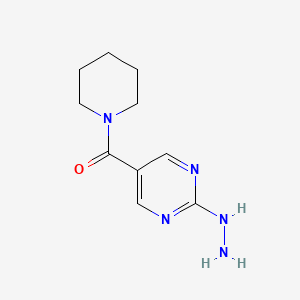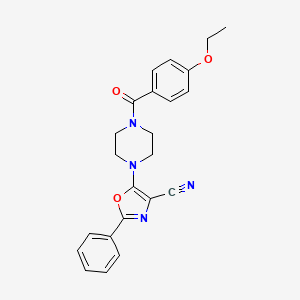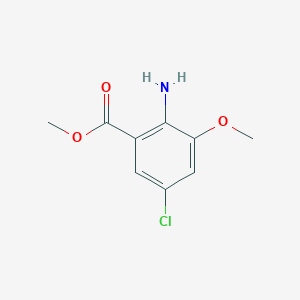
2-Bromo-4-fluoropyrimidine
説明
2-Bromo-4-fluoropyrimidine is a halogenated pyrimidine derivative that serves as a versatile intermediate in the synthesis of various biologically active compounds, including potential anticancer agents and kinase inhibitors. The presence of both bromine and fluorine atoms on the pyrimidine ring makes it a valuable compound in medicinal chemistry for further functionalization through various chemical reactions.
Synthesis Analysis
The synthesis of halogenated pyrimidines can be achieved through different synthetic routes. For instance, a three-component heterocyclization involving gem-bromofluorocyclopropanes has been developed to access fluorinated pyrimidine N-oxides under mild conditions . Another approach includes the use of selective palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of 5-bromo-2-iodopyrimidine, which can be further functionalized to create a wide range of substituted pyrimidine compounds . Additionally, the synthesis of 2-amino-5-[18F]fluoropyridines via a radiofluorination/palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)iodonium triflate has been reported, showcasing the versatility of bromo-fluoropyrimidines in radiochemical syntheses .
Molecular Structure Analysis
The molecular structure of halogenated pyrimidines is crucial for their reactivity and potential biological activity. The crystal structure of a related compound, 1-(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodopyrimidine-2,4(1H,3H)-dione, has been determined by X-ray single-crystal diffraction, providing insights into the three-dimensional arrangement of atoms and the potential for interaction with biological targets .
Chemical Reactions Analysis
Halogenated pyrimidines, such as 2-bromo-4-fluoropyrimidine, can undergo various chemical reactions that enable the synthesis of complex molecules. For example, halogen dance reactions have been used to synthesize halogen-rich intermediates for the creation of pentasubstituted pyridines . Additionally, Stille coupling reactions have been employed to obtain brominated bipyridines and bipyrimidines, which are useful for the preparation of metal-complexing molecular rods . The use of pyridine N-oxides for the preparation of fluoropyridines represents a novel approach in the synthesis of these structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-bromo-4-fluoropyrimidine are influenced by the presence of halogen atoms, which can affect its boiling point, melting point, solubility, and reactivity. These properties are essential for the compound's handling and its application in chemical syntheses. For instance, the regioselective synthesis of novel 2,4-disubstituted-5-fluoropyrimidines as potential kinase inhibitors demonstrates the importance of controlling the chemical properties to achieve the desired biological activity .
科学的研究の応用
Synthesis of Biologically Active Compounds
Research has demonstrated the utility of fluoropyrimidine derivatives in the synthesis of biologically active molecules. For example, a study by Wada et al. (2012) detailed the facile and regioselective synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, which are recognized for their potential as kinase inhibitors, a class of compounds crucial in cancer therapy. This synthesis approach allows for the creation of a diverse array of compounds for further pharmacological evaluation (Wada et al., 2012).
Drug Development and Chemotherapy
Fluoropyrimidines, such as 5-fluorouracil and capecitabine, are cornerstone treatments for various cancers. The pharmacogenetics of fluoropyrimidines, including the impact of genetic variations on drug efficacy and toxicity, is a significant research area. Studies have focused on identifying genetic markers that predict patient response to fluoropyrimidine-based chemotherapy, aiming to tailor treatments to individual patients and minimize adverse effects. For instance, the research by Fernandes et al. (2021) on the pharmacogenomics of fluoropyrimidines in gastrointestinal cancer patients highlights the potential of genetic markers in predicting treatment outcomes, emphasizing the importance of precision medicine in chemotherapy (Fernandes et al., 2021).
Pharmacogenomics and Toxicity Management
The relationship between dihydropyrimidine dehydrogenase (DPD) gene variants and fluoropyrimidine toxicity is a critical area of investigation. Genetic variants in the DPYD gene, which encodes the enzyme DPD responsible for fluoropyrimidine metabolism, can lead to severe toxicity in patients treated with these drugs. Research by Del Re et al. (2017) discusses the clinical significance of DPD deficiency and the potential for pre-treatment screening to prevent adverse drug reactions, illustrating the role of pharmacogenomics in improving patient safety (Del Re et al., 2017).
作用機序
Target of Action
2-Bromo-4-fluoropyrimidine is a dihalogenated pyridine with a bromine and a fluorine at the 2- and 4-positions . It is primarily used as an intermediate for the synthesis of ligands and catalysts . The primary targets of 2-Bromo-4-fluoropyrimidine are the enzymes involved in these synthesis processes .
Mode of Action
2-Bromo-4-fluoropyrimidine interacts with its targets through chemical reactions. For instance, 2,2’-Bipyridine ligands can be easily synthesized from 2-Bromo-4-fluoropyrimidine reacting with bis (tributyltin) through Stille coupling . The bromine and fluorine substituents on the pyridine ring enable further functionalization of the synthesized ligands .
Biochemical Pathways
The biochemical pathways affected by 2-Bromo-4-fluoropyrimidine are primarily those involved in the synthesis of ligands and catalysts . For example, it is used to synthesize a bis (pyridine) ligands with 1,2-ethynylbenzene via Sonogashira coupling . The resulting bis (pyridine) stabilizes iodine cation through [N−I−N] + halogen bonding, which is crucial for developing halogenating reagents .
Pharmacokinetics
Its physical properties such as boiling point (188 ± 20 °c) and density (1699 g/mL at 25 °C) suggest that it is a liquid at room temperature and has a relatively high density . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of 2-Bromo-4-fluoropyrimidine’s action are primarily seen in the synthesis of new compounds. For instance, it is used to design a chemical catalyst for site-selective lysine acylation of histones . Additionally, it is used in the synthesis of a Janus-type organoiridium complex bearing both hole- and electron-transporting moieties .
Action Environment
The action, efficacy, and stability of 2-Bromo-4-fluoropyrimidine can be influenced by various environmental factors. For instance, the temperature and pressure conditions can affect the rate and yield of the chemical reactions it is involved in . Additionally, the presence of other reactants and catalysts can also influence its reactivity and the products formed .
Safety and Hazards
The safety information for 2-Bromo-4-fluoropyrimidine includes hazard statements H302 - H318, indicating that it is harmful if swallowed and causes serious eye damage . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
将来の方向性
特性
IUPAC Name |
2-bromo-4-fluoropyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrFN2/c5-4-7-2-1-3(6)8-4/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCLSPGQOWOTNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-fluoropyrimidine | |
CAS RN |
1093407-50-1 | |
| Record name | 2-bromo-4-fluoropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)urea](/img/structure/B2516874.png)

![3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-6-nitrochromen-2-one](/img/structure/B2516878.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2516879.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2516884.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2516885.png)


![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide](/img/structure/B2516891.png)


![1-(6-Methyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid](/img/structure/B2516896.png)